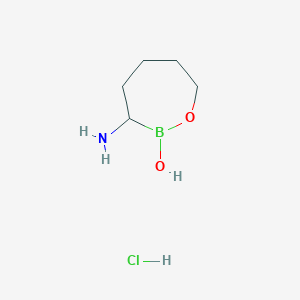
3-Amino-1,2-oxaborepan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,2-oxaborepan-2-ol hydrochloride: is a chemical compound with the molecular formula C5H13BClNO2 . It is a boron-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,2-oxaborepan-2-ol hydrochloride typically involves the reaction of appropriate boron-containing precursors with amino alcohols under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific temperature ranges to ensure the stability of the compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1,2-oxaborepan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include boronic acids, boron-containing amines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-Amino-1,2-oxaborepan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Amino-1,2-oxaborepan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application .
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-1,2-oxaborepan-2-ol
- 2-Amino-1,2-oxaborepan-2-ol
- 3-Amino-1,2-oxaborepan-2-one
Comparison: 3-Amino-1,2-oxaborepan-2-ol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, such as in aqueous environments and biological systems .
Eigenschaften
Molekularformel |
C5H13BClNO2 |
|---|---|
Molekulargewicht |
165.43 g/mol |
IUPAC-Name |
2-hydroxyoxaborepan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H12BNO2.ClH/c7-5-3-1-2-4-9-6(5)8;/h5,8H,1-4,7H2;1H |
InChI-Schlüssel |
RUHBKMPONFCYAE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C(CCCCO1)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















